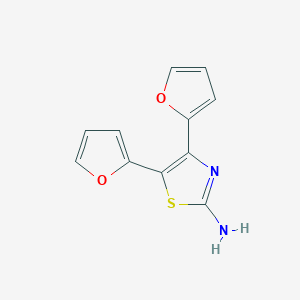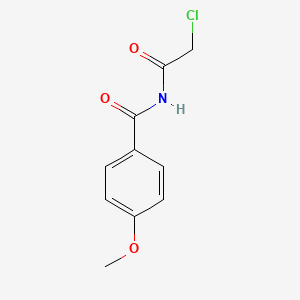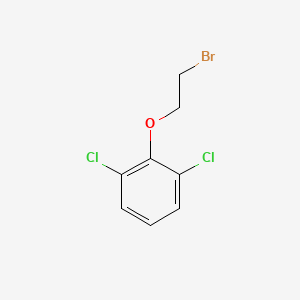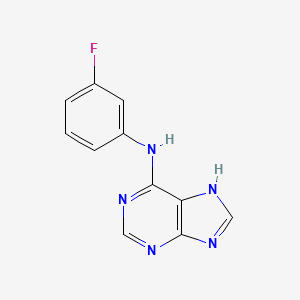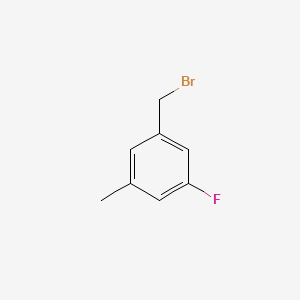
2-(1-アミノ-2-クロロエチリデン)マロノニトリル
説明
科学的研究の応用
2-(1-Amino-2-chloroethylidene)malononitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biochemistry: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
Target of Action
The primary targets of 2-(1-Amino-2-chloroethylidene)malononitrile are yet to be identified. This compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with its targets to modulate their function or activity.
Pharmacokinetics
Its molecular weight is 141.56 , which may influence its bioavailability and distribution within the body.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with.
生化学分析
Biochemical Properties
2-(1-Amino-2-chloroethylidene)malononitrile plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves the binding of 2-(1-Amino-2-chloroethylidene)malononitrile to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways.
Cellular Effects
The effects of 2-(1-Amino-2-chloroethylidene)malononitrile on cells are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, 2-(1-Amino-2-chloroethylidene)malononitrile can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(1-Amino-2-chloroethylidene)malononitrile exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 2-(1-Amino-2-chloroethylidene)malononitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Amino-2-chloroethylidene)malononitrile can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to 2-(1-Amino-2-chloroethylidene)malononitrile can result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can alter the overall impact of the compound on cells.
Dosage Effects in Animal Models
The effects of 2-(1-Amino-2-chloroethylidene)malononitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For instance, high doses of 2-(1-Amino-2-chloroethylidene)malononitrile can lead to significant changes in cellular metabolism and gene expression, resulting in toxicity and adverse physiological effects. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
2-(1-Amino-2-chloroethylidene)malononitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-(1-Amino-2-chloroethylidene)malononitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, the compound may be actively transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles.
Subcellular Localization
The subcellular localization of 2-(1-Amino-2-chloroethylidene)malononitrile is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Amino-2-chloroethylidene)malononitrile typically involves the reaction of 2-chloroacetonitrile with malononitrile under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product.
化学反応の分析
Types of Reactions: 2-(1-Amino-2-chloroethylidene)malononitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Electrophiles such as aldehydes and ketones are used, often in the presence of a catalyst like a Lewis acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while addition reactions with aldehydes can produce imine derivatives .
類似化合物との比較
2-(1-Amino-2-bromoethylidene)malononitrile: Similar in structure but with a bromine atom instead of chlorine.
2-(1-Amino-2-fluoroethylidene)malononitrile: Contains a fluorine atom instead of chlorine.
2-(1-Amino-2-iodoethylidene)malononitrile: Features an iodine atom in place of chlorine.
Uniqueness: 2-(1-Amino-2-chloroethylidene)malononitrile is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom. This makes it particularly useful in certain chemical reactions where other halogenated derivatives may not be as effective .
特性
IUPAC Name |
2-(1-amino-2-chloroethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3/c6-1-5(9)4(2-7)3-8/h1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEWRHUVGFTSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C#N)C#N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370665 | |
| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118645-77-5 | |
| Record name | 2-(1-Amino-2-chloroethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


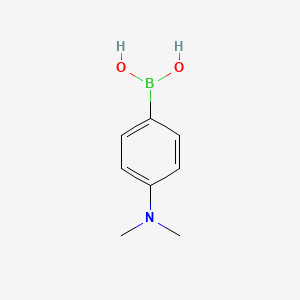


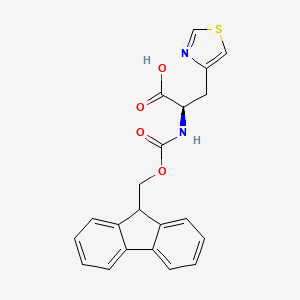
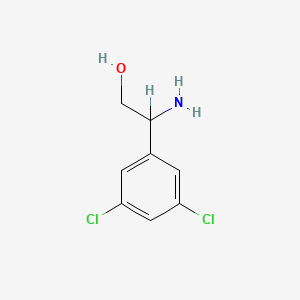
![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)
